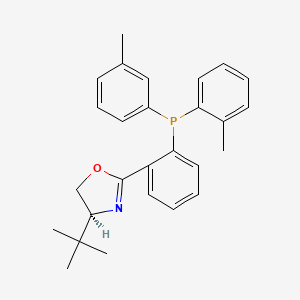
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) is a chiral phosphine ligand commonly used in asymmetric catalysis. Phosphine ligands are crucial in organometallic chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phosphine precursor, often involving the reaction of 2-tolylmagnesium bromide with a suitable phosphorus halide.
Chiral Induction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired (S)-configuration.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) undergoes various chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can regenerate the phosphine from its oxide form.
Substitution: The ligand can participate in substitution reactions, where it replaces other ligands in metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas are used.
Substitution: Metal complexes with labile ligands are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligand.
Substitution: New metal complexes with (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) as the ligand.
Aplicaciones Científicas De Investigación
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in bioinorganic chemistry and enzyme mimetics.
Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) involves its coordination to metal centers, forming stable metal-ligand complexes. These complexes can then participate in catalytic cycles, influencing the reactivity and selectivity of the reactions. The chiral nature of the ligand allows for the induction of chirality in the products, making it valuable in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-(Bis(2-tolyl)phosphino)phenyl): The enantiomer of the compound with opposite chirality.
Triphenylphosphine: A commonly used achiral phosphine ligand.
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
(S)-2-(2-(Bis(2-tolyl)phosphino)phenyl) is unique due to its specific chiral configuration and the steric and electronic properties imparted by the 2-tolyl groups. These characteristics make it particularly effective in certain catalytic applications where enantioselectivity is crucial.
Propiedades
Fórmula molecular |
C27H30NOP |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-(2-methylphenyl)-(3-methylphenyl)phosphane |
InChI |
InChI=1S/C27H30NOP/c1-19-11-10-13-21(17-19)30(23-15-8-6-12-20(23)2)24-16-9-7-14-22(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-,30?/m1/s1 |
Clave InChI |
RGHJXCQBMQGRNY-GOWJNXQMSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C |
SMILES canónico |
CC1=CC(=CC=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B13825017.png)
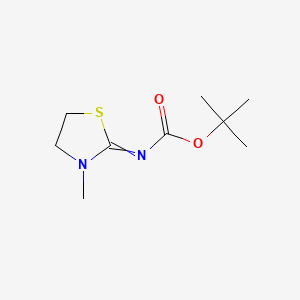
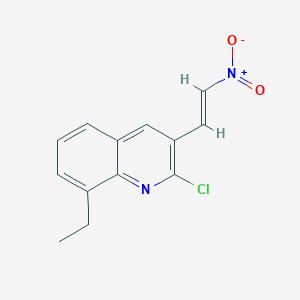
![sodium;(2S,3R,5S)-3-[[2,3-di(pyrrol-1-yl)pyrrol-1-yl]methyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13825030.png)
![Acetamide,N-methyl-N-[3-(methylamino)propyl]-](/img/structure/B13825037.png)
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)

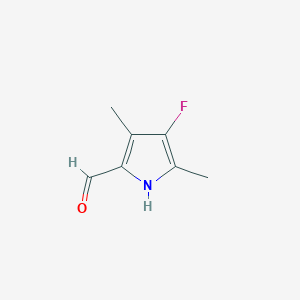
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13825081.png)
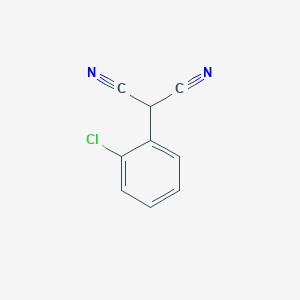
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
